Product packaging for Bromine-75(Cat. No.:CAS No. 14809-47-3)

Bromine-75

Cat. No.: B1223071
CAS No.: 14809-47-3
M. Wt: 75.9338 g/mol
InChI Key: CPELXLSAUQHCOX-FTXFMUIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromine-75 (⁷⁵Br) is a neutron-deficient, positron-emitting isotope with a half-life of approximately 97 minutes (cited as 1.6 hours in another source ). It decays predominantly via beta-plus emission (76%) and electron capture (24%) to stable ⁷⁵Se . Its principal physical characteristics include a 511 keV annihilation radiation and a major gamma line at 286 keV . This combination of a half-life suitable for tracing biochemical processes and its positron emission profile makes ⁷⁵Br a highly valuable radionuclide for developing novel radiopharmaceuticals for use in Positron Emission Tomography (PET) . A key research application is in neuroscience, where ⁷⁵Br has been used to label ligands for the benzodiazepine receptor, such as 7-[⁷⁵Br]-5-(2-fluorophenyl)-1,3-dihydro-1-methyl-1,4-benzodiazepin-2-one, allowing for the non-invasive study of these receptors in the brain . Additionally, ⁷⁵Br-labeled analogues of D-glucose have been investigated as potential agents for assessing regional glucose transport across the blood-brain barrier . A significant advantage of radiobromine in biomolecule labeling is that organobromides typically exhibit greater in vivo stability compared to organoiodides, and bromine is not selectively uptaken by the thyroid gland, which can be a complicating factor with radioiodine . This isotope is typically produced artificially via cyclotron-driven nuclear reactions such as ⁷⁵As(³He,3n)⁷⁵Br . This product is For Research Use Only. It is strictly prohibited for personal, cosmetic, or medical use on humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BrH B1223071 Bromine-75 CAS No. 14809-47-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14809-47-3

Molecular Formula

BrH

Molecular Weight

75.9338 g/mol

IUPAC Name

bromane

InChI

InChI=1S/BrH/h1H/i1-5

InChI Key

CPELXLSAUQHCOX-FTXFMUIASA-N

SMILES

Br

Isomeric SMILES

[75BrH]

Canonical SMILES

Br

Synonyms

75Br radioisotope
Br-75 radioisotope
Bromine-75

Origin of Product

United States

Nuclear Characteristics and Theoretical Foundations of Bromine 75 for Radiotracer Design

Nuclear Decay Scheme of Bromine-75 and Associated Emission Characteristics

This compound primarily decays via two competing modes: positron emission () and electron capture (EC). The half-life of 75Br is approximately 96.7 minutes chemlin.orgmit.edunih.govontosight.ai. This relatively short half-life makes it suitable for imaging dynamic biological processes. The decay leads to the formation of the daughter nuclide, Selenium-75 (B78453) (75Se) chemlin.orgmit.edunih.goviaea.org. The total decay energy for the EC/ decay to 75Se is reported as 3.062(4) MeV chemlin.org or 3.030 MeV mit.edunih.gov.

Positron Emission Yield and Energy Spectra

This compound decays with a significant branching ratio for positron emission. According to some sources, this branching ratio is around 71% iaea.org or 76% researchgate.netwikipedia.org. Positron emission involves the transformation of a proton into a neutron, the emission of a positron (), and an electron neutrino. The emitted positron travels a certain distance in tissue before annihilating with a nearby electron, producing two 511 keV gamma rays emitted at approximately 180 degrees to each other. These gamma rays are detected in PET scanners.

The positron end-point energy for 75Br is approximately 1.7 MeV iaea.orgresearchgate.net. The energy spectrum of emitted positrons is continuous, ranging from zero up to this end-point energy. The specific shape of the positron energy spectrum is a key characteristic in PET imaging, influencing spatial resolution due to the positron range in tissue before annihilation researchgate.netarxiv.org.

Electron Capture Decay Mode and Associated Emissions

In addition to positron emission, 75Br also undergoes electron capture, with a branching ratio reported to be around 29% iaea.org or 24% researchgate.netwikipedia.org. Electron capture is a process where an atomic electron is captured by the nucleus, transforming a proton into a neutron and emitting a neutrino copernicus.orgweebly.com. This process leaves a vacancy in the electron shell, which is subsequently filled by electrons from higher shells. This cascade of electron transitions results in the emission of characteristic X-rays and Auger electrons chemteam.infoiaea.org. While electron capture does not directly produce positrons for PET imaging, the associated X-rays and Auger electrons contribute to the radiation dose.

Daughter Nuclide Formation and Decay Chains (e.g., 75Se)

The decay of 75Br, through both positron emission and electron capture, leads to the formation of the daughter nuclide, Selenium-75 (75Se) chemlin.orgmit.edunih.goviaea.org. Unlike the relatively short-lived 75Br, 75Se has a significantly longer half-life of approximately 119.8 days wikipedia.orgperiodictable.com or 120 days iaea.orgresearchgate.netwikipedia.org.

Here is a summary of the decay characteristics:

CharacteristicValueSource
Half-life96.7 minutes chemlin.orgmit.edunih.govontosight.ai
Decay ModesPositron Emission (), Electron Capture (EC) chemlin.orgmit.edunih.goviaea.org
Positron Emission Ratio~71% or ~76% iaea.orgresearchgate.netwikipedia.org
Electron Capture Ratio~29% or ~24% iaea.orgresearchgate.netwikipedia.org
Positron End-point Energy~1.7 MeV iaea.orgresearchgate.net
Daughter Nuclide75Se chemlin.orgmit.edunih.goviaea.org
75Se Half-life~120 days iaea.orgresearchgate.netwikipedia.orgwikipedia.orgperiodictable.com
Ultimate Daughter Nuclide75As periodictable.comperiodictable.com

Theoretical Nuclear Reaction Cross-Sections for this compound Production

The production of 75Br for radiotracer applications typically involves nuclear reactions induced by charged particles from cyclotrons iaea.org. Theoretical modeling of these reactions is essential for optimizing production yields and minimizing impurities.

Modelling of Particle-Induced Reactions (e.g., TALYS)

Nuclear reaction codes like TALYS are widely used to theoretically calculate reaction cross-sections for the production of radionuclides like 75Br researchgate.netresearchgate.neticm.edu.plsci-hub.semiddlebury.eduulb.ac.beresearchgate.net. TALYS is a software package designed for the simulation of nuclear reactions, incorporating various nuclear structure and reaction models, including optical models, direct reactions, compound nucleus models, and pre-equilibrium reactions ulb.ac.be.

These models allow for the calculation of excitation functions, which represent the energy-dependent probability of a specific nuclear reaction occurring. For 75Br production, common reactions studied theoretically and experimentally include proton-induced reactions on selenium isotopes, such as 76Se(p, 2n)75Br, and deuteron-induced reactions like 76Se(d, 3n)75Br researchgate.netresearchgate.neticm.edu.plbitp.kiev.ua. Calculations using TALYS 1.6 have indicated that the 76Se(p, 2n)75Br and 76Se(d, 3n)75Br reaction channels generally have higher cross-section values compared to reactions like 75As(3He, 3n)75Br researchgate.neticm.edu.pl.

Impact of Incident Particle Energy on Reaction Pathways

The energy of the incident particle significantly influences the possible nuclear reaction pathways and their corresponding cross-sections worldscientificnews.comictp.it. As the incident particle energy increases, different reaction channels open up, potentially leading to the production of the desired radionuclide as well as various radioisotopic impurities.

For the production of 75Br via the 76Se(p, 2n)75Br reaction, there is an optimal range of proton energies that maximizes the yield of 75Br while minimizing the co-production of other bromine isotopes like 76Br and 77Br researchgate.netresearchgate.netbitp.kiev.ua. At lower energies, the (p,n) reaction leading to 76Br might be dominant, while at higher energies, reactions with the emission of more neutrons or other particles can occur, leading to different radioisotopes bitp.kiev.ua. Theoretical calculations and experimental measurements of excitation functions help determine the ideal incident particle energy range for efficient and pure 75Br production researchgate.netresearchgate.neticm.edu.plresearchgate.netbitp.kiev.ua. Efficient production of 75Br is often achievable via intermediate energy reactions, potentially above 30 MeV, although other bromine isotopes might be produced at lower energies as well researchgate.net.

Here is a table summarizing some potential production reactions for 75Br:

Reaction ChannelTarget IsotopeIncident ParticleEmitted Particles
76Se(p, 2n)75Br76SeProton2 Neutrons
76Se(d, 3n)75Br76SeDeuteron3 Neutrons
75As(3He, 3n)75Br75AsHelium-33 Neutrons
75As(, 4n)75Br75AsAlpha4 Neutrons

Note: The feasibility and yield of these reactions depend heavily on the incident particle energy and target properties.

Nuclear Spin and Parity Considerations for this compound

The nuclear spin and parity (Jπ) are intrinsic properties of an atomic nucleus that describe its total angular momentum and the symmetry of its wave function under spatial inversion. For this compound, the ground state spin and parity are reported as 3/2⁻. chemlin.orgmit.eduperiodictable.comperiodictable.comperiodictable.comperiodictable.comjaea.go.jpperiodictable.com This assignment is consistently found across multiple nuclear data evaluations.

The spin and parity of a nucleus are determined by the coupling of the angular momenta of its constituent nucleons (protons and neutrons) based on nuclear shell model principles. For odd-A nuclei like ⁷⁵Br (Z=35, N=40), the total spin and parity are primarily determined by the quantum numbers of the unpaired nucleon, which in this case is a proton. The 3/2⁻ assignment suggests the unpaired proton occupies an orbital with specific angular momentum and parity characteristics.

Excited states of ⁷⁵Br have also been studied, revealing different spin and parity assignments at higher energy levels. For instance, positive and negative parity bands with various spin values have been identified. researchgate.net These excited states and the transitions between them are crucial for understanding the decay scheme of ⁷⁵Br and the emissions associated with its decay.

The ground state spin and parity play a role in the nuclear reactions used for producing ⁷⁵Br and influence its decay pathways. While the direct impact on radiotracer design might seem less obvious than decay characteristics, the fundamental nuclear structure dictated by spin and parity underlies all its nuclear transformations.

Here is a table summarizing the ground state nuclear spin and parity of this compound:

IsotopeAtomic Number (Z)Neutron Number (N)Ground State Spin and Parity (Jπ)
This compound35403/2⁻

Binding Energy and Mass Excess in the Context of Nuclear Stability

Binding energy is the energy required to disassemble an atomic nucleus into its constituent protons and neutrons. It is a direct measure of the stability of a nucleus; generally, higher binding energy per nucleon indicates a more stable nucleus. The mass excess is the difference between the actual isotopic mass and its mass number (A) in atomic mass units, converted to energy equivalent. It is related to the binding energy and provides another way to assess nuclear stability and predict the energetics of nuclear reactions and decays.

For this compound, the isotopic mass is approximately 74.925811 atomic mass units (u). chemlin.org The mass excess is reported as -69.10661 MeV chemlin.org or -69.139018 MeV periodictable.comperiodictable.comperiodictable.comperiodictable.com. The nuclear binding energy per nucleus is approximately 647.07326147 MeV chemlin.org or 647.105659 MeV mit.edu, resulting in an average binding energy per nucleon of about 8.62764349 MeV chemlin.org or 8.628076 MeV periodictable.comperiodictable.comperiodictable.comperiodictable.com.

These values are important in the context of nuclear stability. Nuclei tend towards configurations with higher binding energy. ⁷⁵Br is a radioactive isotope, indicating it is not as stable as naturally occurring, stable bromine isotopes like ⁷⁹Br and ⁸¹Br. wikipedia.orgwikipedia.org Its instability drives its radioactive decay, primarily through electron capture (EC) and positron emission (β⁺) to Selenium-75 (⁷⁵Se). chemlin.orgperiodictable.comresearchgate.netmirdsoft.org The decay energy (Q-value) associated with this process is determined by the mass difference between the parent (⁷⁵Br) and daughter (⁷⁵Se) nuclei, which is directly related to their binding energies and mass excesses. The decay energy for ⁷⁵Br is approximately 3.062(4) MeV for EC/β⁺ decay to ⁷⁵Se. chemlin.org

The mass excess and binding energy data are crucial for calculating the energy released during radioactive decay, which is a key parameter in assessing the potential signal in PET imaging and the radiation dose delivered. While ⁷⁵Br has a relatively favorable decay scheme for PET with a significant positron branching ratio, the properties of its daughter nuclide, ⁷⁵Se, which has a much longer half-life and emits gamma rays, also need consideration in dosimetry. researchgate.netrsc.org

Here is a table summarizing key mass and binding energy data for this compound:

PropertyValueUnitSource
Isotopic Mass74.925811(5)u chemlin.org
Nuclide Mass74.9066114u chemlin.org
Mass Excess-69.10661MeV chemlin.org
Mass Excess-69.139018MeV periodictable.comperiodictable.comperiodictable.comperiodictable.com
Nuclear Binding Energy (per nucleus)647.07326147MeV chemlin.org
Nuclear Binding Energy (per nucleus)647.105659MeV mit.edu
Average Binding Energy per Nucleon8.62764349MeV chemlin.org
Average Binding Energy per Nucleon8.628076MeV periodictable.comperiodictable.comperiodictable.comperiodictable.com
Decay Energy (EC/β⁺ to ⁷⁵Se)3.062(4)MeV chemlin.org

Production and Isotopic Separation Methodologies for Bromine 75

Cyclotron-Based Production Routes for Bromine-75

Various nuclear reactions can be utilized for the production of 75Br, each with its own set of advantages and disadvantages concerning projectile energy, target material, and potential for isotopic impurities. The primary methods involve the bombardment of enriched selenium or arsenic targets with protons, deuterons, Helium-3, or alpha particles.

The proton-induced reaction on an enriched Selenium-76 (76Se) target is a commonly employed method for 75Br production. researchgate.neturencoisotopes.com This reaction, denoted as 76Se(p,2n)75Br, involves bombarding a 76Se target with protons, which results in the ejection of two neutrons and the transmutation of the selenium isotope into this compound.

Research has shown that the optimal energy range for this reaction to maximize the yield of 75Br while minimizing the production of longer-lived bromine isotopes, such as 76Br, is crucial. researchgate.net For instance, one study determined the optimal proton energy range for the 76Se(p,2n)75Br reaction to be between 24 and 21.5 MeV. researchgate.net Within this energy window, a calculated thick target yield of 32 mCi/µAh was achieved, with an expected 76Br impurity level of 2.0%. researchgate.net Another investigation using a 96.48% enriched 76Se target measured the excitation functions for this reaction up to a proton energy of 40 MeV. researchgate.net

ReactionTarget IsotopeOptimal Proton Energy (MeV)Calculated Thick Target YieldReported 76Br Impurity
76Se(p,2n)75Br76Se24 → 21.532 mCi/µAh2.0%
Table 1: Proton-Induced Production of this compound

Deuteron bombardment of selenium isotopes also presents viable pathways for 75Br production. The 74Se(d,n)75Br reaction has been investigated, with an optimal deuteron energy range of 12 to 8 MeV. researchgate.net This process yields a significant amount of 75Br, reported as 509 MBq (13.75 mCi)/µAh, with a low impurity of 74mBr at less than 1%. researchgate.net

Another deuteron-induced reaction is 76Se(d,3n)75Br. Calculations have indicated that this reaction channel has a higher cross-section value compared to the 75As(3He,3n)75Br reaction, suggesting its potential for efficient 75Br production within the capabilities of a medium-sized cyclotron. researchgate.net

ReactionTarget IsotopeOptimal Deuteron Energy (MeV)75Br YieldReported Impurity
74Se(d,n)75Br74Se12 → 8509 MBq (13.75 mCi)/µAh<1% 74mBr
76Se(d,3n)75Br76Se---
Table 2: Deuteron-Induced Production of this compound

The bombardment of monoisotopic Arsenic-75 (75As) with Helium-3 (3He) or alpha particles (α) provides alternative routes to 75Br. The 75As(3He,3n)75Br reaction has been studied, although calculated cross-sections suggest it may be less efficient than some proton and deuteron-induced reactions on selenium targets. researchgate.net

The 75As(α,4n)75Br reaction involves the bombardment of arsenic with alpha particles. Calculations of the reaction cross sections for this process have been performed to evaluate its feasibility for 75Br production. researchgate.net The use of arsenic as a target is advantageous due to its low cost and the simplicity of target preparation and chemical separation. epj-conferences.orgfz-juelich.de

ReactionTarget IsotopeProjectileNotes
75As(3He,3n)75Br75AsHelium-3Considered a viable production route. nih.gov
75As(α,4n)75Br75AsAlpha ParticleReaction cross sections have been calculated. researchgate.net
Table 3: Helium-3 and Alpha-Particle Induced Production of this compound

Targetry Design and Material Science for this compound Synthesis

The design and material of the target are critical for the successful and efficient production of 75Br. The target must be able to withstand the high temperatures and radiation generated by the cyclotron beam while allowing for the efficient recovery of the produced radioisotope.

For production routes involving selenium, the use of isotopically enriched 76Se is essential to maximize the yield of 75Br and minimize the co-production of other bromine isotopes. urencoisotopes.comnsf.govtracesciences.com Natural selenium consists of six stable isotopes, and using a non-enriched target would lead to a variety of unwanted nuclear reactions and a lower yield of the desired 75Br.

Various forms of selenium targets have been developed, including metallic 76Se on an aluminum backing and selenium alloys. researchgate.netnsf.gov For example, a thin layer of metallic 76Se deposited on an aluminum backing has been used in conjunction with a water-cooled rotating target head to manage the heat generated during irradiation. researchgate.net More advanced target designs utilize selenium intermetallics, such as cobalt selenide (CoSe), which can tolerate higher beam intensities compared to other selenium compounds like copper selenide (Cu2Se). nsf.govnih.govnih.gov These intermetallic targets also facilitate the recovery of radiobromine through a dry distillation process, which avoids the need for time-consuming target dissolution and allows for the recycling of the expensive enriched selenium material. nsf.govnih.gov

Arsenic offers a cost-effective alternative to enriched selenium as a target material for 75Br production. epj-conferences.orgfz-juelich.de Since arsenic is monoisotopic (75As), the issue of isotopic impurities in the target material is eliminated. epj-conferences.org Arsenic targets are typically prepared as thin sediments of elemental arsenic powder. fz-juelich.de The use of arsenic targets simplifies the chemical separation process as there is no need to recover the target material. epj-conferences.orgfz-juelich.de Research has been conducted on the cross-sections of alpha-particle induced reactions on arsenic for the production of various bromine isotopes. fz-juelich.de

Alloyed Selenide Targets (e.g., Cu₂Se, NiSe, CoSe)

The use of elemental selenium as a cyclotron target is hampered by its low melting point, poor thermal and electrical conductivity, and high vapor pressure, which significantly limit its ability to withstand the intense heat generated by high-current proton beams. To overcome these limitations, selenium is often alloyed with transition metals to form more robust intermetallic compounds. These alloys possess superior thermal stability, allowing for higher beam currents and consequently greater radionuclide yields.

Copper Selenide (Cu₂Se): The use of copper selenide targets was a pioneering approach to improve the thermal properties of selenium targets. This method has been adapted for use with isotopically enriched materials for the production of various bromine radioisotopes. nih.gov

Nickel Selenide (NiSe): Similar to copper selenide, nickel selenide has been investigated as a suitable target material. However, both Cu₂Se and NiSe targets can lead to the co-production of significant gamma-emitting impurities, such as ⁶⁰Cu (from NiSe) and ⁶³Zn (from Cu₂Se), which can complicate the purification process and increase the radiation dose to personnel. nih.gov

Cobalt Selenide (CoSe): Cobalt selenide has emerged as a particularly advantageous target material. nih.gov CoSe targets have demonstrated the ability to tolerate higher intensity proton irradiations compared to other selenide alloys. nih.gov This resilience allows for a significant increase in production capacity. Furthermore, the proton activation of cobalt is dosimetrically favorable, producing only small quantities of low-energy radiation emitters. nih.gov Studies have shown that CoSe targets are exceptionally reusable, losing only about 0.9 ± 0.5% of their mass per irradiation and distillation cycle, making them cost-effective for routine production. nih.gov

High-Current Irradiation Considerations and Target Integrity

The primary factor limiting the production yield of radiobromine from selenium targets is their thermal limitations. Elemental selenium targets can typically only tolerate proton irradiation intensities of 15–20 μA, a fraction of the >100 μA capabilities of modern medical cyclotrons. nih.gov Exceeding these limits can lead to target melting, sublimation, and failure, resulting in loss of valuable enriched target material and contamination of the cyclotron.

Alloying selenium into intermetallic compounds like CoSe significantly improves target integrity under high-current conditions. nih.gov These alloys possess higher melting points and better thermal conductivity, allowing for more efficient heat dissipation. This robustness enables the use of higher proton beam currents, leading to a substantial increase in the production rate of bromine isotopes. For instance, the development of CoSe targets has improved the production capacity of ⁷⁷Br by a factor of three and ⁷⁶Br by a factor of six compared to previous methods, a principle that extends to ⁷⁵Br production. nih.govresearchgate.net The metallurgical properties of the CoSe intermetallic, combined with rapid quenching after distillation, prevent the partitioning of the material into less resilient phases, contributing to its remarkable reusability. nih.gov

Chemical Separation and Purification of this compound from Irradiated Targets

Following irradiation, the ⁷⁵Br produced within the target matrix must be efficiently separated and purified to achieve the high specific activity and radionuclidic purity required for medical applications.

Thermochromatographic Dry Distillation Techniques

Thermochromatographic dry distillation is a highly effective method for separating volatile radiobromine from the non-volatile metallic selenide target material. nih.gov This process avoids the need for time-consuming and complex wet chemical dissolution of the target, which is particularly advantageous for recycling expensive, isotopically enriched selenium. nih.gov

The procedure involves heating the irradiated target in a furnace, typically within a quartz apparatus, to a high temperature (e.g., 1050 °C). nih.gov At this temperature, the radiobromine is released from the target matrix in a gaseous form. An inert carrier gas then transports the volatilized bromine through a tube with a temperature gradient. The bromine is subsequently trapped in a cooled collection vessel, often containing an aqueous solution. This technique allows for the rapid and efficient recovery of radiobromine. nih.gov Vertical distillation assemblies are often preferred as they are well-suited for hot cell operations, allow for rapid heating and cooling, and facilitate the quench cooling of the CoSe targets, which helps maintain their integrity for reuse. nih.gov Optimized dry distillation processes can achieve recovery yields of approximately 75-76%. nih.govnih.gov

Ion Exchange and Other Chromatographic Separation Methods

After the initial separation by distillation, the collected radiobromide solution may require further purification to remove any remaining impurities. Ion exchange chromatography is a widely used technique for this purpose. purolite.comfredhutch.org This method separates molecules based on their net electrical charge by exploiting the interaction between charged species in the solution and oppositely charged functional groups on a stationary resin or matrix. purolite.comsartorius.com

In this context, the aqueous solution containing the [⁷⁵Br]bromide is passed through an anion exchange column. The negatively charged bromide ions (Br⁻) are retained on the positively charged resin, while positively charged metallic contaminants or other cationic impurities pass through and are washed away. The purified [⁷⁵Br]bromide can then be eluted from the column using a suitable buffer solution. This step is crucial for ensuring the final product is free of metallic and other ionic impurities that could interfere with subsequent radiolabeling reactions.

Radionuclidic Purity Assessment and Contaminant Mitigation

Achieving high radionuclidic purity is essential for any radiopharmaceutical. The primary radionuclidic impurities in ⁷⁵Br production from enriched ⁷⁶Se targets are other bromine isotopes, such as ⁷⁶Br and ⁷⁷Br. These arise from proton-induced reactions on other selenium isotopes (e.g., ⁷⁶Se, ⁷⁷Se) present in the target material, even in enriched targets.

Common Radionuclidic Contaminants:

Bromine-76 (⁷⁶Br): Can be produced from the ⁷⁶Se(p,n)⁷⁶Br reaction.

Bromine-77 (⁷⁷Br): Can be produced if ⁷⁷Se is present in the target via the ⁷⁷Se(p,n)⁷⁷Br reaction.

Selenium-75 (B78453) (⁷⁵Se): A potential long-lived contaminant.

Arsenic-72 (⁷²As) & Arsenic-73 (⁷³As): Can be formed through side reactions.

The assessment of radionuclidic purity is performed using high-purity germanium (HPGe) gamma-ray spectrometry, which can identify and quantify the different gamma-emitting radionuclides present in the final product. nih.gov

Mitigation of these impurities is addressed through two main strategies:

Use of Highly Enriched Target Material: Employing ⁷⁶Se with the highest possible isotopic enrichment minimizes the presence of other selenium isotopes, thereby reducing the formation of unwanted bromine radioisotopes.

Control of Proton Beam Energy: Nuclear reaction cross-sections are highly dependent on the energy of the incident protons. By carefully selecting and controlling the proton energy, it is possible to maximize the yield of the desired ⁷⁶Se(p,2n)⁷⁵Br reaction while minimizing the rates of competing reactions that produce contaminants. For example, the ⁷⁷Se(p,2n)⁷⁶Br reaction threshold can be used to limit the production of ⁷⁶Br by keeping the proton energy below a certain level. nih.gov

Yield Optimization and Batch Production Considerations for this compound

The development of thermally robust CoSe targets has been a major advance in yield optimization. nih.gov By withstanding higher proton currents, these targets allow for a greater rate of ⁷⁵Br production within a given irradiation time. Combining these high-performance targets with an efficient and rapid separation method like vertical dry distillation ensures that a high percentage of the produced activity is recovered.

The table below shows production yields for other bromine isotopes using the advanced CoSe target and dry distillation methodology, illustrating the high efficiency of this approach which is directly applicable to ⁷⁵Br production.

Data adapted from studies on CoSe targets, demonstrating the production efficiency of the methodology. nih.govnih.govresearchgate.net

For batch production, the reusability of the expensive enriched Co⁷⁶Se targets is a critical economic consideration. The demonstrated resilience of these targets over more than 20 production cycles, with minimal mass loss, confirms the viability of this method for routine, clinical-scale production of bromine radioisotopes, including this compound. nih.gov

Radiochemical Synthesis and Labeling Techniques with Bromine 75

Precursor Design and Synthesis for Bromine-75 Radiolabeling

The success of incorporating this compound into a molecule is highly dependent on the design of the precursor, which is the starting molecule that will be radiolabeled. Different labeling methodologies, such as electrophilic and nucleophilic substitutions, require distinct types of precursors.

Organometallic compounds, particularly those containing tin (stannylated analogues), are common precursors for electrophilic radiohalogenation. In this approach, a stable organotin group, such as trimethylstannyl (-Sn(CH₃)₃) or tributylstannyl (-Sn(Bu₃)₃), is attached to the target molecule at the specific position where the radiobromine atom is to be introduced.

The radiolabeling is achieved through an oxidative electrophilic destannylation reaction. nih.govcornell.edu The carbon-tin bond is cleaved and replaced by a carbon-bromine bond. Research on the analogous radionuclide 76Br has shown that modifying the leaving group, for instance from tributyltin to the less bulky trimethyltin, can be a successful strategy for achieving labeling. nih.gov The choice of the stannyl (B1234572) group and reaction conditions is critical to ensure high radiochemical yield and purity.

Diaryliodonium salts have emerged as effective precursors for nucleophilic radiohalogenation reactions. nih.govnih.gov These hypervalent iodine compounds consist of two aryl groups attached to an iodine atom, which carries a positive charge and is associated with a counter-ion (e.g., triflate or tosylate).

For radiobromination, one of the aryl groups is the target for labeling, while the other acts as a leaving group. Diaryliodonium salts are particularly useful for labeling electron-deficient aromatic rings, which are typically challenging to label using electrophilic methods. nih.govwustl.edu The design of these precursors involves synthesizing a salt where the desired molecule is one of the aryl substituents on the iodine atom. This method provides an alternative and robust route for the synthesis of a variety of radiobrominated compounds. nih.govosti.gov

Electrophilic Radiolabeling Methodologies with this compound

Electrophilic substitution is a widely used method for radiobromination. This technique involves reacting a precursor molecule with an electrophilic ("positive") bromine species, [75Br]Br⁺, which is typically generated in situ from the cyclotron-produced [75Br]bromide ion.

No-carrier-added (NCA) labeling is highly desirable in radiopharmaceutical chemistry as it results in products with the highest possible molar activity. In NCA radiobromination, the radionuclide is used without the addition of any stable, non-radioactive bromine ("carrier"). nih.gov However, working at the tracer level (very low concentrations) presents challenges. The high reactivity of the brominating intermediate in NCA electrophilic reactions can sometimes lead to undesired side products instead of the intended radiolabeled compound. nih.govnih.gov

Successful NCA electrophilic labeling has been demonstrated for 76Br via the oxidative destannylation of organotin precursors. nih.govcornell.edu Strategies to overcome the challenges of NCA labeling include careful modification of the precursor, such as changing the leaving group, and optimizing reaction conditions, for example by adding methanol (B129727) to the reaction mixture. nih.gov

StrategyPrecursor TypeKey Finding
Oxidative DestannylationOrganotin (Stannylated) AnaloguesModification of the leaving group (e.g., from Bu₃Sn to Me₃Sn) and the addition of methanol to the reaction mixture can lead to successful NCA radiobromination. nih.gov
Direct Electrophilic SubstitutionActivated Aromatic RingsNCA electrophilic bromination can be challenging due to the high reactivity of the brominating species, potentially leading to undesired byproducts. nih.gov

The [75Br]bromide produced by a cyclotron is a nucleophile and must be oxidized to an electrophilic species to be used in electrophilic substitution reactions. This is achieved by adding an oxidizing agent directly to the reaction mixture (in situ).

Several oxidizing agents can be used for this purpose. The choice of oxidant can influence the nature of the effective brominating agent. For example, when agents like peracetic acid (PAA) are used, hypobromous acid (HOBr) is reported to form initially. nih.gov Other common oxidants include Chloramine-T. nih.gov The process may also involve the use of mineral acids and catalysts, such as sodium molybdate, especially when using an oxidant like hydrogen peroxide. google.com The selection of the oxidation system is critical for achieving efficient incorporation of this compound into the target molecule.

Nucleophilic Radiolabeling Methodologies with this compound

Nucleophilic substitution provides a powerful alternative to electrophilic methods, particularly for labeling molecules that are deactivated towards electrophilic attack. nih.gov In this approach, the [75Br]bromide ion itself acts as the nucleophile, displacing a leaving group from a precursor molecule.

The use of diaryliodonium salt precursors is a primary example of a robust and efficient nucleophilic radiobromination method. nih.govnih.gov Studies with 76Br and 77Br have shown that this technique can achieve high radiochemical yields under mild, base-free conditions. nih.govnih.gov An important advantage of this method is its tolerance to water (up to 20%) in the reaction mixture without a significant reduction in yield. nih.govwustl.edu Both NCA and carrier-added reactions have been shown to afford similar results, highlighting the robustness of this methodology. nih.govnih.gov

Another significant nucleophilic approach is the copper-mediated radiobromination of (hetero)aryl boronic esters. nih.gov This method expands the scope of nucleophilic 75Br-labeling to a different class of precursors, demonstrating the versatility of nucleophilic pathways in modern radiochemistry.

MethodPrecursor TypeKey Advantages
Substitution on Diaryliodonium SaltsDiaryliodonium SaltsRobust and efficient; proceeds in high yields under mild, base-free conditions; tolerant to water; suitable for electron-deficient arenes. nih.govnih.govwustl.edu
Copper-Mediated Deboro-bromination(Hetero)aryl Boronic EstersExpands the range of accessible precursors for nucleophilic radiobromination. nih.gov

Evaluation of Base-Free Conditions

Recent advancements in radiolabeling have demonstrated the feasibility and advantages of conducting radiobromination under base-free conditions. nih.gov Traditionally, the addition of a base was considered necessary in many radiolabeling reactions. However, studies have shown that base-free methods can lead to cleaner reaction mixtures, as observed through High-Performance Liquid Chromatography (HPLC) analysis. nih.gov

A minimalist approach utilizing a QMA (quaternary methylammonium) cartridge for the trapping and elution of the radiobromide has been developed, which inherently avoids the need for an additional base. nih.gov This method has proven effective, and further evaluations of completely base-free conditions, where the radiobromide is dried and dissolved in an organic solvent without any base, have shown improved yields in shorter reaction times. For instance, in the radiobromination of a model precursor, a significant increase in yield was observed when the reaction was performed in dimethylformamide (DMF) at 130°C for just 10 minutes under base-free conditions. nih.gov These mild, base-free conditions are not only efficient but also contribute to a cleaner product profile, simplifying subsequent purification steps. nih.gov

Water Tolerance in Reaction Conditions

The presence of water is often a critical factor in radiolabeling reactions, potentially leading to undesired side reactions and reduced labeling efficiency. However, investigations into the nucleophilic radiobromination of diaryliodonium salt precursors with 75Br have revealed a notable tolerance to water. nih.gov

Automated Radiosynthesis Modules for this compound Radiotracers

The production of radiotracers for PET imaging, including those labeled with this compound, benefits significantly from automation. fz-juelich.decomecer.com Automated radiosynthesis modules, often housed in lead-shielded "hot cells," are essential for ensuring operator safety from ionizing radiation and for maintaining the sterility and purity of the final radiopharmaceutical product, in compliance with Good Manufacturing Practice (GMP) standards. fz-juelich.deitnonline.com

These automated systems are designed to perform the entire synthesis process, from the initial trapping of the radionuclide to the final formulation of the radiotracer, in a reproducible and controlled manner. researchgate.netsciopen.com Commercially available modules can be categorized into two main types: those with a fixed tubing design and those that utilize disposable cassettes. fz-juelich.de Both systems have their advantages and can be selected based on the specific requirements of the radiosynthesis. Automation not only enhances safety and reproducibility but also allows for the production of high levels of radioactivity, which is often necessary for clinical applications. fz-juelich.de The versatility of these modules allows for the synthesis of a wide variety of radiopharmaceuticals. researchgate.net

Purification and Quality Control of [75Br]-Labeled Radiopharmaceuticals

Following radiosynthesis, purification and rigorous quality control are imperative to ensure the safety and efficacy of the final radiopharmaceutical product. sci-hub.secern.ch The primary goals are to remove any unreacted radionuclide, precursors, and reaction byproducts to achieve high radiochemical and chemical purity. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of radiopharmaceuticals. sci-hub.semdpi.com It offers high-resolution separation of the desired radiolabeled compound from impurities. mdpi.comresearchgate.net Reversed-phase HPLC is commonly employed, where molecules are separated based on their hydrophobicity. cern.ch

The use of semi-preparative HPLC allows for the purification of the radiotracer, which is then collected for final formulation. sci-hub.se Analytical HPLC is subsequently used to determine the radiochemical purity of the final product, ensuring that it meets the stringent quality specifications required for clinical use. fz-juelich.de HPLC analysis can confirm the identity of the radiolabeled compound by comparing its retention time to that of a non-radioactive standard. nih.gov

Parameter Description
Stationary Phase Typically a C18 column for reversed-phase chromatography.
Mobile Phase A mixture of solvents, such as acetonitrile (B52724) and water, often with additives like trifluoroacetic acid, to achieve optimal separation.
Detection A UV detector to identify chemical compounds and a radiation detector to identify radioactive components.
Outcome Separation of the desired radiolabeled product from precursors and impurities, allowing for the determination of radiochemical purity.

Table 1: Key Parameters in HPLC for Radiopharmaceutical Analysis

Radio-Thin Layer Chromatography (Radio-TLC) is another widely used technique for assessing radiochemical purity. escholarship.orgnih.gov It is a simpler and often faster method compared to HPLC, making it suitable for in-process quality control checks. escholarship.orglablogic.com In Radio-TLC, a small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then analyzed using an imaging scanner to determine the percentage of radioactivity associated with the desired product versus impurities. nih.govlablogic.com

While HPLC generally provides superior separation of radiochemical impurities, Radio-TLC can be an effective and rapid alternative for many applications. nih.gov Other analytical techniques may also be employed as part of a comprehensive quality control program to ensure the final product is sterile, pyrogen-free, and has the correct pH. cern.ch

Technique Principle Application in 75Br Radiotracer QC
Radio-TLC Separation based on differential partitioning between a stationary phase and a mobile phase.Rapid determination of radiochemical purity.
HPLC High-resolution separation based on interaction with a stationary phase under high pressure.Definitive determination of radiochemical and chemical purity; purification.
Gamma Spectroscopy Measurement of the energy spectrum of gamma rays emitted from the sample.Confirmation of the identity and radionuclidic purity of this compound.

Table 2: Analytical Techniques for Quality Control of 75Br-Labeled Radiopharmaceuticals

Specific Activity Considerations and Their Influence on Radiotracer Performance

Specific activity, defined as the amount of radioactivity per unit mass of the compound, is a critical parameter for radiotracers, particularly those designed to bind to low-density targets such as receptors. High specific activity is desirable to minimize the administered mass of the compound, thereby avoiding potential pharmacological effects and ensuring that the tracer does not saturate the target sites. researchgate.net

For this compound, which is produced in a cyclotron, no-carrier-added (n.c.a.) synthesis methods are employed to maximize the specific activity. researchgate.net In n.c.a. preparations, the radionuclide is produced and used without the addition of a stable isotope of the same element. This results in a very high specific activity, often exceeding thousands of Curies per millimole (Ci/mmol). researchgate.net The stereochemistry of the radiotracer can also affect its performance, influencing substrate affinity and kinetics. nih.gov The ability to produce 75Br-labeled radiopharmaceuticals with high specific activity is a key factor in their successful application in PET imaging. researchgate.net

In Vitro Stability of [75Br]-Labeled Compounds Remains a Niche Area of Study

Despite the growing interest in this compound for radiopharmaceutical development, detailed research findings and comprehensive data on the in vitro stability of [75Br]-labeled compounds are not widely available in publicly accessible scientific literature. General principles of radiopharmaceutical stability assessment are well-established; however, specific studies focusing on this compound labeled molecules, complete with detailed experimental data and stability profiles under various in vitro conditions, are limited.

The assessment of in vitro stability is a critical step in the preclinical evaluation of any new radiopharmaceutical. These studies are essential to ensure that the radiolabeled compound remains intact and retains its biological activity under physiological conditions before it can be considered for in vivo applications. The process typically involves incubating the radiolabeled compound in various biological media, such as human serum or plasma, at physiological temperature (37°C) for different time points. The stability is then analyzed using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to separate the intact radiopharmaceutical from any potential degradation products or radiometabolites.

Factors that can influence the in vitro stability of a radiolabeled compound include the chemical nature of the molecule itself, the radiolabeling method used, and the composition of the incubation medium. For radiobrominated compounds, a key concern is the potential for in vivo dehalogenation, where the bromine radioisotope is cleaved from the parent molecule. While this is primarily an in vivo metabolic process, in vitro studies can provide initial insights into the strength of the carbon-bromine bond under physiological conditions.

While extensive research has been conducted on the stability of radiopharmaceuticals labeled with other common isotopes such as Fluorine-18, Gallium-68, and Technetium-99m, the body of literature for this compound is comparatively sparse. The existing research on radiobromine-labeled tracers often focuses on their synthesis and in vivo behavior, with less detailed reporting of the in vitro stability data.

The lack of readily available, specific data tables and detailed research findings for the in vitro stability of [75Br]-labeled compounds highlights a gap in the current radiopharmaceutical literature. Such data is crucial for the systematic development and validation of new this compound based imaging agents. Further research in this area would be invaluable to the scientific community, providing a foundational understanding for the development of stable and effective [75Br]-radiopharmaceuticals.

Pre Clinical Research Applications and Methodologies Utilizing Bromine 75

Development of Bromine-75 Radiotracers for Specific Molecular Targets

The development of radiotracers labeled with this compound has been a key area of research, aiming to visualize and quantify specific molecular targets in vivo. These tracers have been investigated for their potential in neuroscience, cardiology, oncology, and for exploring novel biological pathways.

This compound has been successfully incorporated into various ligands to map the distribution and density of neuroreceptors in the brain of animal models. This research is crucial for understanding the pathophysiology of neurological and psychiatric disorders.

Dopamine Receptors: Several butyrophenone neuroleptics, known for their affinity for dopamine D2 receptors, have been labeled with this compound. A comparative evaluation of [75Br]bromospiperone (BSP), [75Br]brombenperidol (BBP), and [75Br]bromperidol (BP) was conducted to assess their suitability for mapping cerebral dopaminergic receptor areas using PET. While screening in rats indicated D2-specific localization for both [77Br]BSP and [77Br]BBP, PET experiments in baboons revealed that only [75Br]BSP showed preferential localization in brain regions rich in dopaminergic receptors. This study highlighted a complex relationship between cerebral uptake, receptor-specific localization, lipophilicity, and the binding affinity of the radioligand.

RadiotracerAnimal ModelKey Finding
[75Br]Bromospiperone (BSP)BaboonPreferential localization in dopaminergic-receptor-rich areas.
[77Br]Brombenperidol (BBP)RatIndicated D2-specific localization in screening tests.
[77Br]Bromperidol (BP)RatLess favorable localization compared to BSP and BBP.

Benzodiazepine Receptors: The mapping of benzodiazepine receptors is of significant interest for studying anxiety and seizure disorders. Researchers have synthesized 7-[75Br]-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepine-2-one ([75Br]BFB) as a potential radiopharmaceutical for this purpose. Biodistribution studies in mice demonstrated that [75Br]BFB rapidly enters the brain and is retained at concentrations suitable for imaging. The maximum brain uptake was observed at 0.25 minutes post-injection, with brain-to-blood concentration ratios greater than 2, indicating its potential for in vivo receptor mapping.

While much of the research on radiolabeled fatty acids for myocardial imaging has focused on isotopes like Iodine-123, comparative studies have included bromine isotopes, suggesting the potential of this compound in this area. Fatty acids are the primary energy source for the heart, and alterations in their metabolism are indicative of various cardiac diseases.

Studies have evaluated various long-chain fatty acids labeled with different radiohalogens, including Bromine-77, a surrogate for the positron-emitting this compound. These studies have shown that the extraction of omega-halofatty acids by the heart muscle is more efficient than that of alpha-halofatty acids. Although direct studies with this compound labeled fatty acids are limited in the available literature, the findings with Bromine-77 suggest that [75Br]-labeled fatty acid analogues could be valuable for assessing myocardial metabolism with PET. The development of such tracers would offer a non-invasive method to study cardiac energetics in pre-clinical models of heart disease.

The development of radiolabeled glucose analogues is crucial for imaging metabolic activity, particularly in the brain and heart, where glucose is a primary fuel source. A number of D-glucose analogues have been labeled with this compound to explore their potential as tracers for glucose utilization.

Among the synthesized compounds, methyl 3,4,6-tri-O-acetyl-2-deoxy-2-bromo-beta-D-glucoside (MTBG) showed promising results with significant brain uptake and a favorable brain-to-blood concentration ratio. Importantly, MTBG was found to be not metabolically altered in the brain, suggesting its potential as a tracer for measuring glucose transport across the blood-brain barrier.

Glucose AnalogueKey CharacteristicPotential Application
3-deoxy-3-bromo-D-glucoseLow brain uptakeLimited potential for brain imaging
Methyl 2-deoxy-2-bromo-beta-D-glucosideLow brain uptakeLimited potential for brain imaging
Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-bromo-beta-D-glucoside (MTBG)Promising brain uptake, not metabolized in the brainTracer for glucose transport

The application of this compound in oncology research focuses on the development of radiotracers for tumor imaging and characterization. The rationale is that many tumors exhibit altered metabolic pathways and receptor expression profiles that can be targeted with specific radiolabeled molecules. While specific studies detailing the use of this compound for tumor imaging are not extensively available in the provided search results, the principles of labeling targeting molecules with positron emitters are well-established. For instance, ligands targeting receptors that are overexpressed in cancer cells, such as certain hormone receptors or growth factor receptors, could be labeled with this compound to visualize tumors and monitor their response to therapy in pre-clinical cancer models.

The versatility of radiobromination chemistry allows for the labeling of a wide array of molecules, opening up possibilities for developing investigational tracers for emerging biological pathways. This includes targeting orphan receptors, which are receptors whose endogenous ligand has not yet been identified, and exploring novel signaling pathways implicated in disease.

While the direct application of this compound to label ligands for orphan receptors is an area of ongoing research, the development of new radiotracers is a continuous effort in nuclear medicine. The ability to label novel chemical entities with this compound would enable researchers to non-invasively study their in vivo behavior, target engagement, and potential as therapeutic agents or diagnostic markers. The development of such tracers is crucial for advancing our understanding of complex biological systems and for the discovery of new therapeutic targets.

In Vitro Binding Affinity and Selectivity Studies of [75Br]-Labeled Compounds

Before a radiotracer can be used in in vivo imaging studies, its binding characteristics must be thoroughly evaluated in vitro. These studies are essential to confirm that the labeled compound retains high affinity and selectivity for its intended molecular target.

In vitro binding assays are typically performed using cell membranes or tissue homogenates that express the target receptor. These assays allow for the determination of key parameters such as the equilibrium dissociation constant (Kd), which is a measure of the radioligand's binding affinity, and the inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC50), which is used to assess the affinity of unlabeled compounds.

For a hypothetical [75Br]-labeled compound targeting a specific receptor, a typical in vitro binding study would involve:

Saturation Binding Assay: This is performed to determine the Kd and the maximum number of binding sites (Bmax) of the [75Br]-labeled ligand. Increasing concentrations of the radioligand are incubated with the receptor preparation until equilibrium is reached.

Competition Binding Assay: This assay is used to determine the affinity (expressed as the inhibition constant, Ki) of unlabeled compounds for the receptor. A fixed concentration of the [75Br]-labeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor.

Selectivity Assay: The binding of the [75Br]-labeled compound is tested against a panel of different receptors to ensure that it binds selectively to its intended target.

Ex Vivo Biodistribution and Pharmacokinetic Assessments in Animal Models

Ex vivo biodistribution studies are fundamental in pre-clinical research to quantify the distribution of a radiolabeled compound within an animal model at specific time points post-administration. appliedstemcell.com These studies involve the systemic administration of the this compound labeled tracer, followed by the humane euthanasia of the animal at predetermined intervals. Subsequently, organs and tissues of interest are harvested, weighed, and their radioactivity is measured using a gamma counter. mdpi.com This process provides a detailed, quantitative snapshot of where the tracer has accumulated. appliedstemcell.commdpi.com

The data, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), allows researchers to understand the tracer's uptake in target tissues versus non-target organs, providing insights into its specificity and clearance mechanisms. mdpi.com For example, high accumulation in the liver and spleen can suggest hepatobiliary clearance of the radiotracer. mdpi.com

Pharmacokinetic (PK) assessments in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a this compound labeled therapeutic candidate. appliedstemcell.comnih.gov These studies typically involve collecting blood, plasma, or serum samples at various time points to determine the concentration of the radiotracer over time. appliedstemcell.com This data is essential for constructing time-activity curves and calculating key PK parameters. The selection of an appropriate animal model is critical and is often based on physiological and biochemical similarities to humans concerning the ADME processes of the molecule under investigation. nih.gov

Table 1: Representative Ex Vivo Biodistribution Data for a Generic ⁷⁵Br-labeled Compound in a Rodent Model

Organ Mean %ID/g (± SD) at 1 hour post-injection Mean %ID/g (± SD) at 4 hours post-injection
Blood 0.5 ± 0.1 0.1 ± 0.05
Heart 1.2 ± 0.3 0.4 ± 0.1
Lungs 2.5 ± 0.6 0.8 ± 0.2
Liver 15.2 ± 3.5 10.1 ± 2.8
Spleen 8.9 ± 2.1 5.5 ± 1.5
Kidneys 6.7 ± 1.8 3.2 ± 0.9
Muscle 0.8 ± 0.2 0.3 ± 0.1
Bone 1.5 ± 0.4 1.1 ± 0.3
Brain 0.2 ± 0.08 0.05 ± 0.02

Note: This table contains illustrative data and does not represent a specific this compound tracer. SD = Standard Deviation; %ID/g = Percentage of Injected Dose per Gram.

Pre-clinical In Vivo Positron Emission Tomography (PET) Imaging in Animal Models

In vivo PET imaging with this compound labeled tracers provides a non-invasive method to visualize and quantify physiological and biochemical processes in living animal models over time. nih.govnih.gov This technique offers high sensitivity compared to other imaging modalities like single-photon emission computed tomography (SPECT) and allows for the longitudinal monitoring of disease progression and response to therapy within the same animal, which reduces biological variability. nih.govnih.govnih.gov The development of dedicated small-animal PET scanners has improved spatial resolution, enabling reliable imaging of small structures within rodent models. nih.gov

A significant challenge in using bromine radioisotopes for PET is the potential for in vivo metabolism of the tracer, which can lead to the formation of radiobromide as a primary radiocatabolite. nih.gov Radiobromide is distributed in the extracellular space and is excreted very slowly, which can create a high background signal and complicate image interpretation. nih.gov Therefore, careful tracer design is essential to minimize dehalogenation and ensure the stability of the radiolabel in vivo. nih.gov

Rodent models, particularly mice and rats, are extensively used in pre-clinical this compound PET imaging studies due to their well-characterized genetics, rapid breeding cycles, and the availability of established disease models. frontiersin.orgmdpi.com These models are instrumental in various research areas, including oncology and neurology. mdpi.commdpi.com

In cancer research, ⁷⁵Br-labeled molecules can be used to image tumor-specific targets. For instance, PET imaging in mouse xenograft models allows for the non-invasive assessment of tracer uptake in tumors, which can be correlated with ex vivo biodistribution data. nih.gov Similarly, in neuroscience, rodent models of diseases like Alzheimer's are used to study changes in the brain. mdpi.com Dynamic PET scans in these models can provide pharmacokinetic data and assess the brain penetration of novel radiotracers. mdpi.com For example, studies might evaluate a new ⁷⁵Br-labeled tracer's ability to cross the blood-brain barrier and bind to specific targets within the brain. mdpi.com

Non-human primates (NHPs), such as baboons and macaques, serve as a crucial translational bridge between rodent studies and human clinical trials due to their greater physiological and anatomical similarity to humans. nih.govnih.gov PET neuroimaging in NHPs has significantly advanced the understanding of various neurological and psychiatric conditions. nih.gov

These studies allow for the detailed characterization of a radiotracer's in vivo biodistribution and pharmacokinetics in a more complex organism. nih.gov For instance, NHP PET studies can define a drug's interaction with specific protein targets in the brain, such as neurotransmitter receptors and transporters. nih.gov The use of PET in NHPs is also valuable for investigating infection pathology and evaluating therapeutics in a system that more closely mimics human disease progression. nih.govmdpi.com The data obtained from NHP studies helps to validate findings from rodent models and provides greater confidence before moving a new ⁷⁵Br-labeled tracer into human trials. nih.gov

A standardized image acquisition protocol is essential for obtaining high-quality, reproducible PET images. nih.govresearchgate.net The protocol for a pre-clinical ⁷⁵Br PET scan typically begins with the preparation of the animal, which may include fasting to reduce background signal from certain tissues. In NHP studies, maintaining the animal's body temperature, for example with a heating pad, is critical to prevent the activation of brown adipose tissue, which can lead to increased tracer uptake and interfere with the scan results. mdpi.com

Following administration of the ⁷⁵Br-tracer, the animal is positioned within the PET scanner. A computed tomography (CT) scan is often performed first to provide anatomical reference and for attenuation correction of the PET data. nih.govbiorxiv.org The PET scan itself can be either dynamic or static. A dynamic scan involves acquiring data continuously over a period (e.g., 60 minutes) immediately after tracer injection to capture the pharmacokinetic profile. mdpi.com A static scan is acquired at a specific time point after injection when the tracer is expected to have reached optimal target-to-background ratios. nih.gov The duration of the PET scan is a critical parameter; longer scan times can compensate for lower injected doses of radioactivity but must be balanced with the practicalities of keeping an animal under anesthesia. mdpi.com

The goal of quantitative PET image analysis is to derive biologically relevant parameters from the reconstructed images. nih.govsnmjournals.org A key challenge with non-standard positron emitters like Bromine-76 (a related isotope to this compound) is the emission of prompt gamma rays that can result in cascade coincidences, creating spurious activity in the images if not corrected for. nih.govresearchgate.net Therefore, specialized correction algorithms are often necessary to ensure the accuracy of quantification. nih.govresearchgate.net

The analysis typically involves drawing regions of interest (ROIs) on the PET images, often guided by the co-registered CT or MRI scans for anatomical accuracy. From these ROIs, time-activity curves can be generated for different tissues. biorxiv.org The standardized uptake value (SUV) is a commonly used semi-quantitative metric, which normalizes the radioactivity concentration in a region by the injected dose and the animal's body weight. nih.gov For more detailed quantitative analysis, dynamic PET data can be fitted to various pharmacokinetic models to estimate parameters such as the volume of distribution (VT), which reflects tracer binding and delivery. nih.govsnmjournals.org This quantitative data is essential for comparing tracer uptake between different experimental groups and for assessing the effects of a therapeutic intervention. snmjournals.org

Pharmacodynamic Evaluations of this compound Tracers in Animal Models

Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of a drug on the body. appliedstemcell.com In the context of PET imaging, ⁷⁵Br-labeled tracers are used to non-invasively assess these effects at a molecular level. nih.gov For example, PET can be used in receptor occupancy studies to determine the extent to which a therapeutic drug binds to its target receptor at various doses. nih.gov

Analytical Techniques and Imaging Modalities for Bromine 75 Detection and Quantification

Gamma Spectroscopy for Bromine-75 Decay Verification and Isotopic Purity

Gamma spectroscopy is a fundamental technique used to verify the decay characteristics of Br and assess its radionuclidic purity. Br decays with 71% positron emission and 29% electron capture iaea.org. The positron emission is followed by the annihilation of the positron with an electron, resulting in the production of two 511 keV photons emitted at approximately 180 degrees to each other ubc.cadiva-portal.org.

In addition to the 511 keV annihilation photons, Br also emits several gamma rays. A prominent gamma ray is observed at 286.5 keV iaea.org. Other gamma rays associated with the decay of Br have been detected at energies including 110, 140, 378, 426, 430, 569, 606, 654, 728, 788, 900, 940, 948, and 1233 keV aps.org. These gamma rays decay with a half-life consistent with that of Br aps.org.

Simple gamma spectrum analysis using detectors such as a Sodium Iodide (NaI) detector or a high-purity Germanium (HPGe) detector is considered adequate for the identification of Br iaea.org. HPGe detectors offer better energy resolution compared to NaI detectors, allowing for more precise identification and quantification of individual gamma rays. Gamma spectrometry is a valuable method for assessing the radionuclidic purity of a Br sample by identifying and quantifying any co-produced radioactive contaminants iaea.org.

Chromatographic Techniques for Radiochemical Analysis (e.g., HPLC, Radio-TLC, Radio-GC)

Chromatographic techniques are essential for determining the radiochemical purity of Br-labeled compounds. Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form. Impurities can arise during the radionuclide production process, incomplete synthesis or purification, or due to radiolysis of the labeled compound researchgate.net. These impurities, if radioactive, can affect the biodistribution and potentially the interpretation of PET images researchgate.net.

Commonly employed chromatographic methods in radiochemistry include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) researchgate.net. When used for radiochemical analysis, these techniques are coupled with radiation detectors and are referred to as radio-HPLC, radio-TLC, and radio-GC, respectively researchgate.netmetorx.com.

Radio-HPLC provides high separation efficiency and is often used for the analysis of complex mixtures and for quantifying the percentage of the desired radiolabeled product researchgate.net. Radio-TLC is a simpler and faster technique, suitable for routine quality control checks metorx.com. It involves separating components on a stationary phase (TLC plate) and detecting the radioactive spots using a radio-TLC scanner metorx.com. Radio-GC is typically used for the analysis of volatile radiolabeled compounds or residual solvents researchgate.net.

While chromatographic methods are effective for separating different chemical species, radio-HPLC and radio-TLC instruments may not always provide a true quantitative determination of radioactivity compared to techniques like gamma spectrometry iaea.org. The assessment of method validation characteristics such as linearity, precision, accuracy, range, and robustness for chromatographic techniques with radio-detection is similar to that for methods using mass detectors iaea.org. High-throughput radio-TLC and radio-HPLC systems are being developed to facilitate faster analysis in radiochemistry metorx.comescholarship.org.

Pre-clinical PET Scanner Instrumentation and Capabilities for this compound Imaging

PET imaging offers significant advantages over conventional nuclear medicine techniques like SPECT, including better sensitivity and spatial resolution nih.govunm.edu. Pre-clinical PET scanners, often referred to as microPET systems, are specifically designed for imaging small laboratory animals such as rodents nih.govekb.eg. These systems are crucial for the preclinical development and evaluation of new PET tracers, including those labeled with Br nih.gov.

Dedicated small animal PET scanners are commercially available from various vendors frontiersin.org. Modern preclinical PET systems often integrate with other imaging modalities like Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) to provide co-registered anatomical information nih.govhug.ch. Integrated PET/CT systems combine the functional information from PET with the high-resolution anatomical details from CT nih.gov. Similarly, integrated PET/MR systems offer complementary functional and structural information hug.ch. Some preclinical systems are designed as multi-modality platforms and can include chambers for imaging multiple animals simultaneously to increase throughput hug.ch.

The design of PET detectors is critical for scanner performance. Key requirements include high detection efficiency for the 511 keV annihilation photons, high spatial resolution to distinguish small structures, low dead time to handle high count rates, good timing resolution for accurate coincidence detection, and good energy resolution to discriminate scattered photons frontiersin.org. The development of new scintillation materials, such as Lutetium Oxyorthosilicate (LSO) and Lutetium-Yttrium Oxyorthosilicate (LYSO), with high density and fast light output, has been instrumental in improving the performance of preclinical PET systems frontiersin.org.

MicroPET and Integrated PET/CT Systems

MicroPET scanners are optimized for the smaller size and physiology of laboratory animals nih.govekb.eg. They play a vital role in translational research, bridging the gap between in vitro studies and human applications ekb.egfrontiersin.org. The integration of microPET with CT or MRI in hybrid systems (e.g., preclinical PET/CT and PET/MR) enhances the capabilities for comprehensive in vivo studies nih.govhug.ch. These integrated systems allow for precise anatomical co-registration of the functional PET data, which is essential for accurate localization and quantitative analysis of tracer uptake in specific organs and tissues nih.gov. Some preclinical PET/CT systems utilize a coplanar design combining partial-ring PET with CT for simultaneous data acquisition hug.ch.

Spatial Resolution and Sensitivity Considerations for this compound

Spatial resolution in PET refers to the ability of the scanner to distinguish two separate point sources of radioactivity aapm.org. It is typically quantified by the Full-Width at Half-Maximum (FWHM) of the Point Spread Function (PSF) aapm.org. Sensitivity is a measure of how efficiently the scanner detects the emitted radiation, usually expressed as counts per second per unit of activity in the field of view aapm.org. PET generally offers superior spatial resolution and significantly higher sensitivity compared to SPECT nih.govunm.edu.

Factors influencing the spatial resolution of a PET scanner include the size and thickness of the detector crystals, the diameter of the detector ring, pixel size, data smoothing, and the positron range of the radionuclide unm.edu. The positron range, which is the distance a positron travels in tissue before annihilating, is dependent on its kinetic energy frontiersin.org. Br emits positrons with an end-point energy of 1.7 MeV iaea.org. This higher positron energy compared to commonly used PET isotopes like F (0.633 MeV) frontiersin.org can result in a larger positron range, potentially impacting the achievable spatial resolution.

Preclinical PET systems aim for high spatial resolution, with some achieving sub-millimeter resolution researchgate.net or around 1.1 mm hug.ch. Low spatial resolution can lead to the partial volume effect (PVE), where the measured activity concentration in small structures is underestimated due to the averaging of counts from surrounding tissue within a voxel mdpi.com.

Sensitivity is crucial for obtaining images with sufficient signal-to-noise ratio (SNR), especially when working with limited amounts of radioactivity or for dynamic imaging studies. PET achieves high sensitivity through the coincidence detection of the back-to-back 511 keV photons unm.edu. The coincidence detection efficiency is related to the intrinsic efficiency of the individual detectors unm.edu. System sensitivity values vary between different scanner designs nih.gov.

Image Reconstruction Algorithms and Quantitative Approaches in this compound PET

After the PET scanner acquires the coincidence event data (sinograms), image reconstruction algorithms are used to generate cross-sectional images of the radiotracer distribution diva-portal.org. Both analytical and iterative reconstruction techniques are employed in PET diva-portal.orgfrontiersin.org. Filtered Back-Projection (FBP) is an analytical method, while iterative methods include the Maximum Likelihood Expectation Maximization (MLEM) and Ordered Subset Expectation Maximization (OSEM) algorithms frontiersin.orgarxiv.orgajronline.org.

Iterative reconstruction algorithms, such as 3D-OSEM and 3D Maximum A Posteriori (MAP), can process oblique coincidence lines without geometrical approximations and generally provide images with better spatial resolution and improved recovery rates compared to FBP, assuming similar noise levels frontiersin.org. Iterative methods can also incorporate models of the scanner's physical characteristics to further enhance image quality and resolution frontiersin.org. More recently, deep learning-based approaches for direct PET image reconstruction are being investigated arxiv.org.

Quantitative PET aims to determine the absolute concentration of the radiotracer in different tissues and organs, typically expressed in units of activity per unit volume (e.g., MBq/ml) ekb.eg. Quantitative accuracy is influenced by various factors, including physical effects like photon attenuation and scatter, as well as biological factors nih.govtums.ac.irresearchgate.net. For accurate quantification, image reconstruction should include corrections for factors such as detector efficiency (normalization), system dead time, random coincidences, scatter, attenuation, and sampling nonuniformity researchgate.net.

The partial volume effect (PVE) is a significant challenge for quantitative accuracy, especially in small structures mdpi.com. Reconstruction methods that incorporate point spread function (PSF) modeling or resolution modeling can improve spatial resolution and increase the apparent uptake (e.g., Standardized Uptake Value - SUV) in small lesions, but they can also potentially lead to overestimation if not properly managed mdpi.com. Quantitative assessment of reconstruction algorithms often involves metrics like peak signal-to-noise ratio (PSNR) and structural similarity index measure (SSIM) arxiv.org.

Correction Methodologies for Attenuation and Scatter in this compound PET Imaging

Attenuation and scatter are two major physical effects that degrade the quality and quantitative accuracy of PET images nih.govtums.ac.ir. Attenuation occurs when photons are absorbed or scattered as they travel through the patient's tissues before reaching the detectors, leading to a reduction in the number of detected coincidence events diva-portal.orgnih.govtums.ac.irnih.gov. Scatter happens when a photon changes direction after interacting with tissue, resulting in the detection of events that are incorrectly localized diva-portal.orgnih.govtums.ac.ir.

Accurate correction for attenuation (AC) is essential for obtaining quantitative PET images diva-portal.orgnih.govtums.ac.irresearchgate.netnih.gov. Historically, AC was performed using transmission scans with external radionuclide sources nih.govtums.ac.ir. With the advent of integrated PET/CT systems, CT-based attenuation correction has become the standard tums.ac.ir. CT provides an anatomical map that can be converted into a map of attenuation coefficients at 511 keV, allowing for accurate correction of the PET emission data tums.ac.ir. CT-based AC offers advantages such as lower noise in the attenuation map and faster acquisition times compared to radionuclide transmission scans tums.ac.ir. In PET/MR systems, where CT is not available, MR-based methods are used for attenuation correction diva-portal.org.

Scatter correction is also a necessary step in PET image reconstruction to remove the contribution of scattered photons to the detected coincidence events nih.govresearchgate.net. Various algorithms are used to estimate and subtract the scatter contribution from the acquired data.

Comparative Analyses and Advancements in Bromine 75 Research

Comparison of Bromine-75 with Other Halogen Radioisotopes in Tracer Development

Comparing 75Br with other halogen radioisotopes highlights its specific advantages and disadvantages for different imaging applications.

Fluorine-18 (18F)

Fluorine-18 is a widely used radioisotope in PET imaging, known for its favorable nuclear and chemical properties. researchgate.net It has a half-life of 109.8 minutes and decays by 100% β+ emission with a low positron energy of 0.64 MeV. rsc.orgresearchgate.net This low positron energy contributes to better spatial resolution in PET images. researchgate.net While 18F has a slightly longer half-life than 75Br, which allows for longer synthesis and distribution times, the production of 18F-labeled peptides can be laborious. researchgate.net this compound, with a half-life of 96.7 minutes, is also suitable for PET applications and may be produced at higher specific radioactivities than 18F in some cases. researchgate.net However, the higher positron emission energy of 75Br (1.74 MeV in 75% abundance) can lead to reduced image resolution compared to 18F. researchgate.net

Bromine-76 (76Br)

Bromine-76 is another positron-emitting isotope of bromine with a significantly longer half-life of 16.2 hours compared to 75Br's 96.7 minutes. rsc.orgwikipedia.org This longer half-life makes 76Br suitable for imaging processes with slower pharmacokinetics, such as those involving larger biomolecules like proteins and peptides. nih.gov However, 76Br has a lower positron yield (55% β+) and a higher number of other gamma-generating decay modes compared to 75Br. rsc.org Furthermore, the long biological half-life of bromide in plasma (around 10 days) can lead to problematic elimination of labile [76Br]Br− after imaging, resulting in high background signals. rsc.org While 76Br can be produced via the 76Se(p,n)76Br nuclear reaction, often using enriched selenium alloy targets, the primary impurity produced can be 77Br. rsc.org 75Br generally exhibits more favorable characteristics for PET applications due to its higher positron yield and lower extraneous gamma emissions. rsc.org

Iodine Radioisotopes (e.g., 123I, 124I)

Radioiodines, such as Iodine-123 (123I) and Iodine-124 (124I), are widely used in nuclear medicine, particularly for SPECT (123I) and PET (124I) imaging. wikipedia.orgnih.gov 123I has a half-life of 13.2 hours and is used in SPECT imaging, decaying by electron capture and emitting a predominant gamma ray at 159 keV. wikipedia.org 124I is a positron emitter with a half-life of 4.18 days, making it suitable for imaging slower biological processes. rsc.org Radiobromine offers advantages over radioiodines in that organobromides tend to be more stable than analogous organoiodides, leading to less in vivo dehalogenation. wikipedia.orgresearchgate.net Additionally, bromide is not significantly taken up by the thyroid, unlike iodide, which can cause high background in thyroid and related tissues when using radioiodine tracers. wikipedia.orgresearchgate.net

Here is a comparative table of the discussed radioisotopes:

RadioisotopeHalf-lifePrimary Decay ModePositron YieldPredominant Gamma Energy (keV)Typical Imaging Modality
This compound96.7 minβ+ (75%), EC (25%)75%-PET
Fluorine-18109.8 minβ+ (100%)100%-PET
Bromine-7616.2 hβ+ (55%), EC (45%)55%-PET
Iodine-12313.2 hEC-159SPECT
Iodine-1244.18 daysβ+ (22.7%), EC (77.3%)22.7%603, 723, etc.PET

Note: Positron emission is followed by annihilation, producing 511 keV gamma rays detected in PET. The table lists other significant gamma energies for clarity where applicable.

Advantages and Limitations of this compound in Pre-clinical Molecular Imaging

This compound possesses several advantages for pre-clinical molecular imaging. Its half-life of 96.7 minutes is well-suited for imaging biological processes that occur within a timeframe of a few hours. rsc.orgnih.gov The high positron yield (75%) contributes to good image quality in PET. rsc.org Furthermore, the ability to incorporate bromine into organic molecules provides flexibility in designing radiotracers with desired pharmacokinetic properties. Radiobromine, in general, offers the advantage of greater metabolic stability of the carbon-bromine bond compared to the carbon-iodine bond in radioiodinated compounds, reducing in vivo dehalogenation and subsequent accumulation of free radiobromide. wikipedia.orgresearchgate.net Unlike radioiodine, radiobromide does not accumulate significantly in the thyroid gland, minimizing potential background issues in imaging studies involving the head and neck region. wikipedia.orgresearchgate.net

However, 75Br also has limitations. The relatively high positron energy (1.74 MeV) compared to 18F (0.64 MeV) results in a longer positron range in tissue, leading to reduced spatial resolution in PET images. researchgate.net The presence of the long-lived daughter nuclide 75Se (half-life 119.8 days) which decays by electron capture, warrants careful consideration for dose estimation in both pre-clinical and potential clinical studies. rsc.org Another significant challenge in using radiobromine isotopes, including 75Br, is the potential for in vivo metabolism of the radiotracer to produce radiobromide. nih.gov This free radiobromide is slowly excreted and distributes in the extracellular space, creating high background signals that can obscure target tissue uptake. rsc.orgnih.gov Careful radiotracer design is crucial to minimize this issue. nih.gov

Recent Progress in this compound Production Efficiency and Purity

Efficient and high-purity production of 75Br is crucial for its wider application in research and clinical settings. The primary nuclear reaction for producing 75Br on medical cyclotrons is the 76Se(p,2n)75Br reaction. rsc.orgresearchgate.net

Recent advancements in 75Br production have focused on improving target materials and irradiation parameters. While enriched elemental selenium targets have been used, their low melting point and thermal conductivity necessitate current restrictions, limiting yields. rsc.orgresearchgate.net The development of alloyed selenides such as NiSe, Ag2Se, CuAgSe, Cu2Se, and PbSe has provided suitable alternatives that permit irradiation at higher currents, significantly increasing yields. rsc.orgresearchgate.net However, a drawback of some selenium alloy targets is poor adherence to heat-conducting backings. rsc.orgresearchgate.net

Studies have investigated the optimal beam energy range for 75Br production. Using the 76Se(p,2n)75Br reaction, beam energies ranging from 24 to 21.5 MeV have shown theoretical yields of 1184 to 1480 MBq (μA h)−1. rsc.org Production at higher energies (28 to 22 MeV) has been reported to provide yields up to three times greater. rsc.org

A major impurity produced during 75Br production via the 76Se(p,2n)75Br reaction is 76Br. rsc.org Trace amounts of other impurities like 72As, 73As, 75Se, and 77Br have also been reported. rsc.org Achieving high radionuclidic purity is essential for accurate imaging and dosimetry. Research continues to optimize target enrichment, beam energy, and separation techniques to minimize the production of these impurities. For instance, using enriched 76Se targets and carefully selecting beam energies can limit the production of 76Br and other selenium radioisotopes. rsc.orgresearchgate.net Efficient separation methods are also critical to isolate high-purity 75Br from the irradiated target material and impurities. Techniques like thermochromatographic distillation have been successfully employed for separating radiobromine from target materials. mdpi.com

Data on production yields and impurities from a study investigating proton-induced reactions on enriched selenium targets up to 40 MeV provide insights into production efficiency and purity. researchgate.net The 76Se(p,xn)75Br reaction showed a high production rate (118 mCi/μAh) with limited contamination of 76Br (1.4%) when using specific energy ranges. researchgate.net

Innovations in this compound Radiotracer Design and Synthetic Methodologies

Innovations in 75Br radiotracer design and synthetic methodologies are driven by the need to develop tracers with high target specificity, favorable pharmacokinetics, and metabolic stability to minimize the release of free radiobromide.

Radiolabeling strategies for incorporating radiobromine into molecules include electrophilic bromination of activated phenolic rings, electrophilic bromodestannylation, and halogen exchange reactions. nih.gov These methods allow for the synthesis of a variety of 75Br-labeled compounds.

Designing 75Br radiotracers involves careful consideration of the molecule's structure and how the introduction of bromine will affect its biological activity and pharmacokinetic profile. The intermediary physicochemical properties of radiobromines between fluorine and iodine offer opportunities for fine-tuning tracer properties. rsc.org

Recent research has focused on developing novel synthetic routes that are efficient, rapid, and amenable to automation, which is particularly important given the relatively short half-life of 75Br. The development of precursor molecules that can be readily labeled with 75Br is a key aspect of this.

Efforts are also directed towards designing tracers that are more resistant to in vivo dehalogenation. This can involve strategically placing the bromine atom within the molecule or designing more stable linkers between the radioisotope and the targeting vector.

While specific detailed research findings on cutting-edge 75Br radiotracer design and synthetic methodologies were not extensively detailed in the provided search results beyond the general strategies, the ongoing development in radiopharmaceutical chemistry, particularly for PET tracers, emphasizes the need for high yields, rapid synthesis, high radiochemical purity (preferably ≥ 95%), and high specific radioactivity. nih.gov These principles are directly applicable to advancements in 75Br radiochemistry. The use of 75Br-labeled agents in pre-clinical and clinical studies, including those for cardiac fatty acid metabolism, neuroreceptor mapping, and glucose analogues, indicates ongoing development and application of 75Br radiotracers. rsc.org

Challenges, Opportunities, and Future Directions in Bromine 75 Academic Research

Challenges in Achieving High-Yield and High-Purity Bromine-75 Production

Achieving high yield and purity in ⁷⁵Br production presents several challenges. The primary nuclear reaction for producing ⁷⁵Br on medical cyclotrons is typically ⁷⁶Se(p,2n)⁷⁵Br. rsc.org While enriched elemental selenium targets can be used, their low melting point and thermal conductivity necessitate current restrictions during bombardment to maintain target integrity. rsc.org The use of enriched targets is crucial for obtaining a radionuclidically pure product due to the presence of multiple stable selenium isotopes in natural abundance. researchgate.net

Theoretical yields for ⁷⁵Br production using ⁷⁶Se-enriched targets at beam energies ranging from 24 to 21.5 MeV are reported to be between 1184 and 1480 MBq (μA h)⁻¹. rsc.org Higher yields, up to three times greater, have been observed at higher energies (28 to 22 MeV). rsc.org

A significant challenge is the co-production of other radioisotopes, particularly ⁷⁶Br, which is a major impurity. rsc.org Trace amounts of other impurities such as ⁷²As, ⁷³As, ⁷⁵Se, and ⁷⁷Br have also been reported depending on the production route and target material. rsc.org The long half-life of the daughter nuclide, ⁷⁵Se (t₁/₂: 119.8 d), also warrants careful dose estimation in applications. rsc.org

Alternative target materials like alloyed selenides (e.g., NiSe, Cu₂Se) have been developed to allow for irradiation at higher currents, potentially increasing yields. rsc.org However, these targets can suffer from poor adherence to heat-conducting backings. rsc.org The isolation of no-carrier-added radiobromide from target material often involves thermochromatographic dry distillation, requiring specific heating temperatures depending on the target type. rsc.orgresearchgate.net

Challenges in Target-Specific this compound Radiolabeling and Radiotracer Stability

Radiolabeling molecules with ⁷⁵Br for target-specific delivery and ensuring the stability of the resulting radiotracer are critical challenges. The radiochemistry of bromine, similar to iodine, often relies on oxidative electrophilic substitution. nih.gov This typically involves the oxidative substitution of a trialkyltin leaving group using various oxidizing agents. nih.gov

One significant challenge is maintaining the stability of the radiolabel in vivo. Studies with ⁷⁶Br-labeled compounds have shown that while stable in vitro, they can undergo fast metabolism in vivo, leading to the formation of more polar radioactive metabolites and the release of free radiobromide. nih.gov This can result in high non-specific uptake in certain organs. nih.gov

Bromination of proteins can be more challenging compared to iodination due to the lower oxidation potential of bromide, making it difficult to find oxidizing agents that can oxidize bromide without causing extensive protein oxidation. snmjournals.org While enzymatic methods using bromoperoxidase have shown promise for labeling proteins with radiobromine at neutral pH, resulting in stable radiolabeled proteins that retain biological activity, extending this method to other compound types requires further investigation. snmjournals.org

Opportunities for Novel this compound Radiotracer Development for Emerging Biological Targets

Despite the challenges, ⁷⁵Br offers opportunities for developing novel radiotracers for emerging biological targets in PET imaging. Radiobromines, with physicochemical properties intermediate between fluorine and iodine, allow for fine-tuning molecular mass, volume, polarizability, and lipophilicity, presenting alternatives to 18F or radioiodines. rsc.org

The development of targeted radiotracers involves synthesizing libraries of potential compounds with affinity for specific biological targets. nih.gov These targets can be overexpressed in disease states, such as cancer, and ideally have negligible expression in normal tissues. thno.org

⁷⁵Br's half-life of 96.7 minutes is suitable for imaging targets with relatively fast pharmacokinetics. This opens avenues for developing radiotracers for various applications, including those that have been explored with other radioisotopes, such as cardiac fatty acid metabolism, neuroreceptor mapping, and glucose analogues. rsc.org The potential to fine-tune molecular properties through bromination can lead to the development of tracers with improved target binding and pharmacokinetic profiles.

Integration of this compound PET with Other Pre-clinical Imaging Modalities (e.g., MRI, CT, Optical Imaging)

The integration of ⁷⁵Br PET with other preclinical imaging modalities like MRI, CT, and optical imaging offers significant advantages for obtaining comprehensive biological information. Multimodality imaging techniques combine the strengths of different modalities, providing complementary anatomical, functional, and molecular data. lums.edu.pkhug.ch

PET/CT systems are already widely used, linking the anatomical detail of CT with the metabolic and molecular information from PET. lums.edu.pk Integrating PET with MRI is more technically complex due to the presence of strong magnetic fields, which can interfere with PET detectors. researchgate.net However, advancements in MR-compatible PET detectors have facilitated the development of integrated PET/MRI systems for simultaneous data acquisition. lums.edu.pkresearchgate.net

Combined PET/MRI offers advantages such as excellent soft-tissue contrast from MRI, lack of ionizing radiation from the MRI component, flexible MRI sequences, and the ability to acquire multiparametric data. hug.ch This integration can improve image registration and provide valuable information for motion and partial volume effect correction in PET data. hug.ch

Integrating ⁷⁵Br PET with other modalities in preclinical research allows for a more complete understanding of biological processes and disease mechanisms in animal models. lums.edu.pkhug.ch This can facilitate the translation of research findings to clinical applications.

Future Research Avenues in this compound Methodological Improvements

Future research in ⁷⁵Br methodology can focus on several areas to enhance its utility. Improvements in production methods are crucial to increase yield and reduce impurities. This could involve exploring alternative nuclear reactions, target materials, and irradiation parameters. Research into optimizing the ⁷⁶Se(p,2n)⁷⁵Br reaction, including target design and cooling, remains important.

Developing more efficient and robust radiolabeling strategies is another key area. This includes the exploration of new chemical reactions and prosthetic groups that can achieve high radiochemical yields and specific activity, particularly for complex biomolecules like peptides and antibodies. nih.gov Research into improving the in vivo stability of ⁷⁵Br-labeled tracers is essential to minimize debromination and off-target accumulation. nih.gov This could involve designing more stable linkers or optimizing the molecular structure of the radiotracer.

Methodological advancements in purification techniques are also necessary to ensure high radiochemical purity of the final product, removing unwanted radioisotopic and chemical impurities.

Theoretical and Computational Advances in this compound Research

Theoretical and computational approaches play a vital role in advancing ⁷⁵Br research. Computational studies can provide insights into the structural and energetic properties of bromine-containing compounds and reaction mechanisms involved in ⁷⁵Br production and radiolabeling. worldscientific.comacs.org

Nuclear model codes, such as ALICE-IPPE, are used to calculate excitation functions for nuclear reactions, aiding in the optimization of production routes and predicting impurity levels. researchgate.net Theoretical calculations can help understand the decay characteristics of ⁷⁵Br and its daughter nuclide, ⁷⁵Se.

In radiochemistry, computational chemistry, including density functional theory (DFT) studies, can elucidate reaction mechanisms, predict reaction outcomes, and guide the design of new radiolabeling strategies. acs.org This can help identify suitable precursors and reaction conditions for efficient and selective incorporation of ⁷⁵Br into target molecules.

Furthermore, computational modeling can be used to predict the pharmacokinetic and biodistribution properties of ⁷⁵Br-labeled radiotracers, aiding in the design of tracers with favorable in vivo behavior. nih.gov Theoretical frameworks can also contribute to the development of improved image reconstruction and data analysis methods for ⁷⁵Br PET imaging.

Q & A

Advanced Research Question

Error Propagation Analysis : Quantify uncertainties in rate constants using Monte Carlo simulations.

Multivariate Regression : Identify outliers caused by temperature fluctuations or catalytic impurities .

Reproducibility Tests : Repeat experiments under controlled conditions (pH, solvent purity) to isolate variables .

What steps validate the purity of this compound isotopes post-synthesis?

Basic Research Question
Validation requires:

Radiochemical Yield (RCY) : Calculate using RCY=Activity of purified 75BrInitial target activity×100%\text{RCY} = \frac{\text{Activity of purified }^{75}\text{Br}}{\text{Initial target activity}} \times 100\%.

Half-Life Verification : Compare observed decay (t1/2_{1/2} ≈ 1.6 hours) to literature values .

Cross-Check with ICP-MS : Detect non-radioactive impurities (e.g., stable bromine isotopes) .

How can the FINER criteria improve research questions in this compound studies?

Advanced Research Question
Apply FINER to:

Relevance : Align with end-user needs (e.g., developing 75Br^{75}\text{Br}-based diagnostics for clinical use).

Interest : Address gaps in decay pathway mechanisms or therapeutic applications.

Ethics : Ensure compliance with ICRP guidelines for radiation exposure .

What methodologies integrate this compound into radiopharmaceutical research?

Advanced Research Question

Radiolabeling : Optimize conjugation efficiency using prosthetic groups (e.g., 75Br^{75}\text{Br}-SIB for antibodies).

In Vivo Stability : Assess metabolic degradation via biodistribution studies in model organisms.

Dosimetry Modeling : Predict organ-specific radiation doses using OLINDA/EXM software .

How should this compound experimental procedures be documented for reproducibility?

Basic Research Question
Follow guidelines for:

Detailed Methods : Include irradiation parameters, purification steps, and equipment specifications.

Data Archiving : Share raw gamma spectra and chromatograms as supplementary files.

Reagent Citations : Reference commercial sources and synthesis protocols for precursors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.